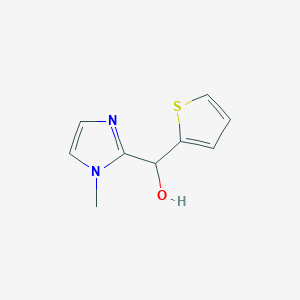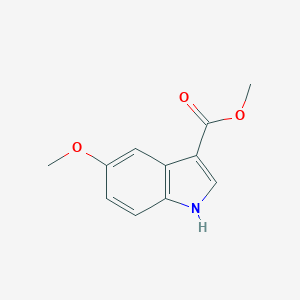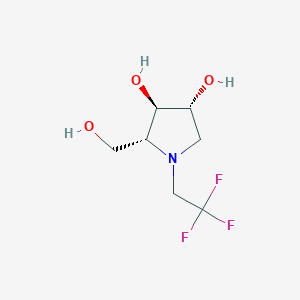
(1-甲基-1H-咪唑-2-基)(2-噻吩基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is a compound that features both an imidazole and a thiophene ring
科学研究应用
(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
The action, efficacy, and stability of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the body . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with a thiophene derivative. One common method involves the use of a Grignard reagent, where 2-thienylmagnesium bromide reacts with 1-methyl-1H-imidazole-2-carbaldehyde to form the desired product . The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or thiophene rings.
相似化合物的比较
Similar Compounds
(1-methyl-1H-imidazol-2-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
(2-thienyl)methanol: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.
(1-methyl-1H-imidazol-2-yl)(2-furyl)methanol: Similar structure but with a furan ring instead of a thiophene ring, which can affect its reactivity and stability.
Uniqueness
(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol is unique due to the presence of both imidazole and thiophene rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
(1-methylimidazol-2-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFYFUUPVYIGCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403143 |
Source


|
| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191021-14-4 |
Source


|
| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)



![[2,2'-Bipyridine]-4,4'-diyldiphosphonic acid](/img/structure/B69761.png)





![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE](/img/structure/B69777.png)
